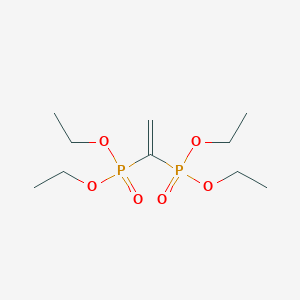
Tetraethyl ethene-1,1-diylbis(phosphonate)
Cat. No. B1337896
Key on ui cas rn:
37465-31-9
M. Wt: 300.23 g/mol
InChI Key: SLSPWQKLLPYKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05220021
Procedure details


Paraformaldehyde (104.2 g) and diethylamine (50.8 g) are combined in methanol (2 1), warmed until clear, then treated with methylene bisphosphonic acid, tetraethyl ester (190.09 g) and refluxed for 18 hrs. The sample is then concentrated, methanol added, the methanol removed by heat and reduced pressure, toluene is added and removed by heat and reduced pressure. The residue is dissolved in toluene (1 1), treated with p-TSA (0.5 g) and refluxed through a Dean Stark trap for 18 hrs. The sample is concentrated under reduced pressure with heat, dissolved in methylene chloride washed twice with water, dried with magnesium sulfate, and concentrated under reduced pressure with heat. The sample is purified by distillation at reduced pressure to give the title compound, bp=140° (0.6 torr); MS (m/e) 300, 285, 273, 255, 245, 227, 217, 199, 192, 181, 163, 153 and 135; IR (neat) 2984, 2934, 2909, 1651, 1580, 1479, 1444, 1392, 1254, 1166, 1098, 1042, 1025, 974, 855, 813 and 800 cm-1 ; NMR (CDCl3) 7.1, 6.7, 4.1 and 1.3 δ.


Quantity
190.09 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C=O.[CH2:3](NCC)C.[CH2:8]([P:17](=[O:24])([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20])[P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>CO>[CH2:22]([O:21][P:17]([C:8]([P:9](=[O:16])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])=[CH2:3])(=[O:24])[O:18][CH2:19][CH3:20])[CH3:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
104.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Two
|
Name
|
|
|
Quantity
|
50.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Step Three
|
Name
|
|
|
Quantity
|
190.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(P(OCC)(OCC)=O)P(OCC)(OCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed until clear,
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 18 hrs
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The sample is then concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
methanol added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heat
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
reduced pressure, toluene is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heat
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in toluene (1 1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with p-TSA (0.5 g)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed through a Dean Stark trap for 18 hrs
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The sample is concentrated under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heat
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heat
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The sample is purified by distillation at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(OCC)(=O)C(=C)P(OCC)(OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

